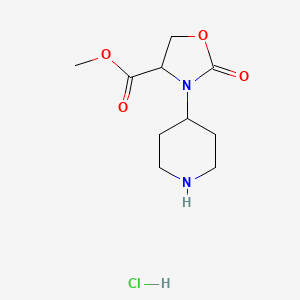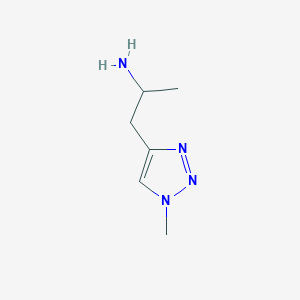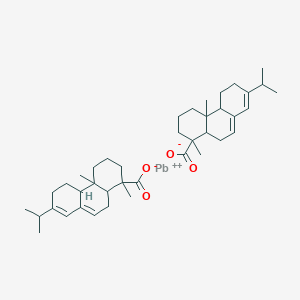
Lead resinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead resinate is a chemical compound formed by the reaction of lead with resin acids, typically derived from natural sources such as pine resin. This compound has historically been used as a pigment in paints and varnishes due to its unique properties, including its ability to provide a glossy finish and its resistance to environmental degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead resinate is typically synthesized by reacting lead salts, such as lead acetate or lead oxide, with resin acids. The reaction is usually carried out in an organic solvent, such as turpentine or linseed oil, at elevated temperatures to facilitate the formation of the this compound complex. The general reaction can be represented as follows: [ \text{Lead Salt} + \text{Resin Acid} \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled heating of lead salts with resin acids in large reactors. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity. The resulting this compound is then purified and processed into a usable form for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Lead resinate can undergo several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxides and other oxidation products.
Reduction: Under certain conditions, this compound can be reduced to form elemental lead and other reduced species.
Substitution: this compound can participate in substitution reactions where the lead ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas, carbon monoxide, or hydrazine can be used. These reactions often require a catalyst and are conducted under controlled conditions.
Substitution: Metal salts such as zinc chloride or copper sulfate can be used to replace lead ions in the resinate structure.
Major Products Formed:
Oxidation: Lead oxides and various organic oxidation products.
Reduction: Elemental lead and reduced organic compounds.
Substitution: New metal resinates and lead salts.
Aplicaciones Científicas De Investigación
Lead resinate has been studied for its applications in various fields, including:
Chemistry: Used as a precursor for the synthesis of other lead-containing compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological staining and as a contrast agent in imaging techniques.
Medicine: Explored for its antimicrobial properties and potential use in wound dressings and other medical applications.
Industry: Utilized in the production of high-quality paints, varnishes, and coatings due to its excellent film-forming properties and resistance to environmental degradation.
Mecanismo De Acción
Lead resinate can be compared with other metal resinates, such as zinc resinate and copper resinate. While all these compounds share similar structural features and applications, this compound is unique due to its higher density and greater stability under environmental conditions. This makes it particularly suitable for applications requiring long-term durability and resistance to degradation.
Comparación Con Compuestos Similares
- Zinc resinate
- Copper resinate
- Iron resinate
- Manganese resinate
Lead resinate’s unique properties, such as its high density and stability, distinguish it from these similar compounds, making it a valuable material in various scientific and industrial applications.
Propiedades
Número CAS |
9008-26-8 |
|---|---|
Fórmula molecular |
C40H58O4Pb |
Peso molecular |
810 g/mol |
Nombre IUPAC |
1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate;lead(2+) |
InChI |
InChI=1S/2C20H30O2.Pb/c2*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h2*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;+2/p-2 |
Clave InChI |
GSTXEFGCQNQPDE-UHFFFAOYSA-L |
SMILES canónico |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




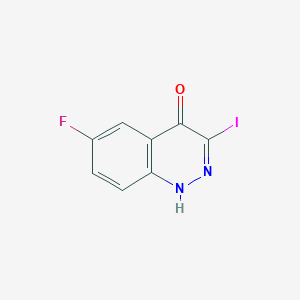
![N-[(1R,2R)-1,2-Diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12104742.png)
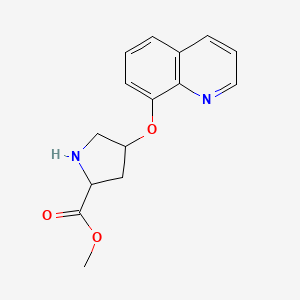


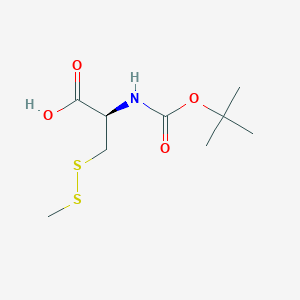
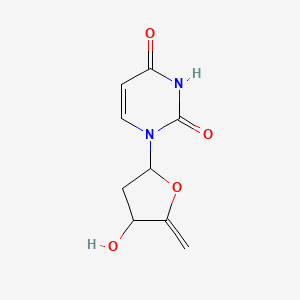
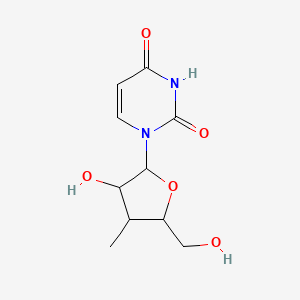
![5-({[(Pyridin-3-yl)methyl]amino}methyl)pyrrolidin-2-one](/img/structure/B12104778.png)

